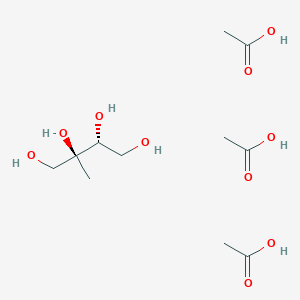
acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol is a compound that combines the properties of acetic acid and a tetrol derivative Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The tetrol derivative, (2S,3R)-2-methylbutane-1,2,3,4-tetrol, is a sugar alcohol with multiple hydroxyl groups, making it a polyol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol can be achieved through several methods. One common approach involves the esterification of (2S,3R)-2-methylbutane-1,2,3,4-tetrol with acetic acid under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
Acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrol moiety can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group of acetic acid can be reduced to form ethanol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Oxidation of the tetrol moiety can yield compounds like 2-methylbutane-1,2,3,4-tetraone.
Reduction: Reduction of acetic acid results in ethanol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
科学的研究の応用
Acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways involving sugar alcohols and carboxylic acids.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
作用機序
The mechanism of action of acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the tetrol moiety can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxyl group of acetic acid can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. These interactions can modulate metabolic processes and cellular functions .
類似化合物との比較
Similar Compounds
(2S,3R)-3-methylglutamate: A nonproteinogenic amino acid with similar stereochemistry and functional groups.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide, with a similar carboxylic acid group.
Uniqueness
Acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol is unique due to its combination of a carboxylic acid and a tetrol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
502147-83-3 |
|---|---|
分子式 |
C11H24O10 |
分子量 |
316.30 g/mol |
IUPAC名 |
acetic acid;(2S,3R)-2-methylbutane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H12O4.3C2H4O2/c1-5(9,3-7)4(8)2-6;3*1-2(3)4/h4,6-9H,2-3H2,1H3;3*1H3,(H,3,4)/t4-,5+;;;/m1.../s1 |
InChIキー |
YDLKIFBCSSCHST-LEIZOONBSA-N |
異性体SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C[C@](CO)([C@@H](CO)O)O |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(CO)(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)


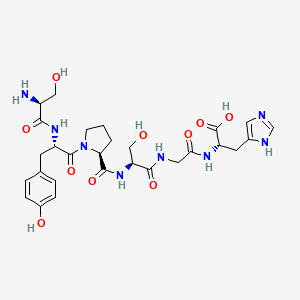


![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)

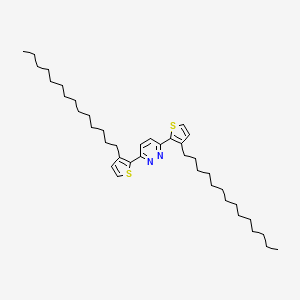
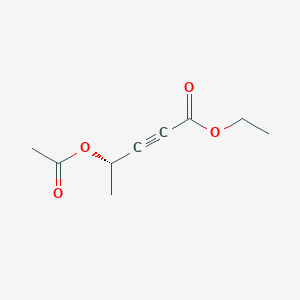
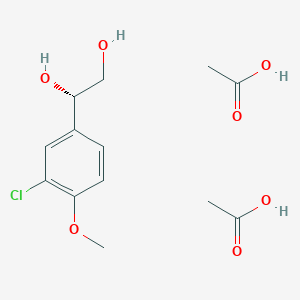

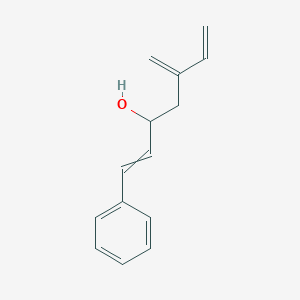
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
